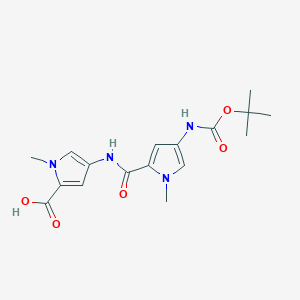

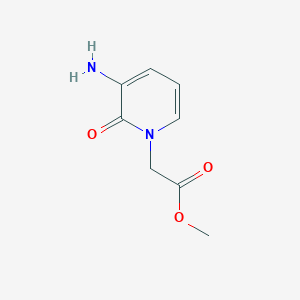

4-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylic acid

Übersicht

Beschreibung

The compound “4-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Wissenschaftliche Forschungsanwendungen

4-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylic acid represents a class of compounds with potential applications in various scientific research fields. The focus of this summary is on its applications in scientific research, excluding aspects related to drug use, dosage, and side effects.

Chemical Synthesis and Drug Development

The compound is part of a broader class of chemicals that have been identified for their potential in synthesizing central nervous system (CNS) acting drugs. Heterocycles containing nitrogen, sulfur, and oxygen atoms, similar to the structural motifs in this compound, are pivotal in synthesizing compounds with CNS activity. These activities range from inducing depression to causing euphoria and convulsions, indicating their potential in developing new therapeutic agents (Saganuwan, 2017).

Role in Biomass-Derived Chemicals

Another application area is the synthesis of value-added chemicals and drugs from biomass-derived materials. Levulinic acid (LEV), which shares functional groups with this compound, has been highlighted for its role in synthesizing various chemicals and drugs. This demonstrates the compound's potential in sustainable and greener chemical syntheses, contributing to reducing drug synthesis costs and simplifying manufacturing processes (Zhang et al., 2021).

Food Science and Technology

In food science, research into compounds like methylglyoxal, which can react with amino acids similar to the structure of interest, underscores the importance of such chemical groups in understanding flavor compound formation and mitigating deleterious effects in food processing and preservation (Zheng et al., 2020).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is the Receptor-type tyrosine-protein phosphatase beta . This receptor plays a crucial role in many cellular processes including cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

It is known to interact with its target receptor, potentially influencing its activity

Biochemical Pathways

Given its target, it may be involved in pathways related to cell growth and differentiation

Result of Action

Given its target, it may influence processes such as cell growth, differentiation, and the mitotic cycle . .

Eigenschaften

IUPAC Name |

1-methyl-4-[[1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5/c1-17(2,3)26-16(25)19-11-6-12(20(4)9-11)14(22)18-10-7-13(15(23)24)21(5)8-10/h6-9H,1-5H3,(H,18,22)(H,19,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRBNYGJOCAJEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444556 | |

| Record name | 4-({4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carbonyl}amino)-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylic acid | |

CAS RN |

126092-98-6 | |

| Record name | 4-({4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carbonyl}amino)-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-2-azaspiro[2.5]octane](/img/structure/B190058.png)

![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)

![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)